molecular formula C7H12Cl2N2 B1452789 (R)-1-(Pyridin-3-yl)ethanamine CAS No. 40154-75-4

(R)-1-(Pyridin-3-yl)ethanamine

Cat. No.: B1452789
CAS No.: 40154-75-4
M. Wt: 195.09 g/mol
InChI Key: FSDMOCFYBMVHLU-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(Pyridin-3-yl)ethanamine” is a chemical compound with the molecular formula C7H10N2 . It is also known by its IUPAC name, (1R)-1-(3-pyridinyl)ethanamine . The compound is typically stored in a dark place under an inert atmosphere at a temperature between 2-8°C .


Molecular Structure Analysis

The molecular structure of “®-1-(Pyridin-3-yl)ethanamine” can be represented by the InChI code: 1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m1/s1 . The compound has a molecular weight of 122.17 g/mol . The compound’s structure includes a pyridine ring attached to an ethanamine group .


Physical And Chemical Properties Analysis

“®-1-(Pyridin-3-yl)ethanamine” is a colorless to yellow liquid . It has a molecular weight of 122.17 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has a rotatable bond count of 1 . The compound’s complexity, as computed by Cactvs, is 83 .

Scientific Research Applications

DNA Interaction and Cytotoxicity

(R)-1-(Pyridin-3-yl)ethanamine derivatives have been studied in the context of DNA binding, nuclease activity, and cytotoxicity. Copper(II) complexes of similar tridentate ligands demonstrated significant DNA binding propensity and minor structural changes in calf thymus DNA. These complexes also showed DNA cleavage activity and had low toxicity for different cancer cell lines, with IC50 values between 37 and 156 μM (Kumar et al., 2012).

Catalysis and Chemical Reactions

The compound and its derivatives have been utilized in catalytic processes. For instance, chiral synthons similar to this compound were used in catalytic activities in asymmetric transfer hydrogenation of ketones, although with low enantiomeric excess. These compounds' reactivity and structure significantly influence their catalytic behavior (Kumah et al., 2019).

Coordination Chemistry and Metal Complex Formation

Research on this compound derivatives involves the synthesis and structural elucidation of metal complexes, like palladium(II) complexes. These complexes have shown moderate catalytic activities in chemical reactions like methoxycarbonylation of styrene (Ngcobo et al., 2021).

Corrosion Inhibition

Certain complexes involving this compound derivatives have been explored for their corrosion inhibition properties on mild steel, particularly in harsh acidic environments. This application bridges coordination chemistry with materials and corrosion engineering (Das et al., 2017).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been investigated for their potential as anticancer agents. Complexes formed with these derivatives have been tested for their DNA binding and cleavage abilities, as well as their cytotoxic effects on cancer cells, showing promising results in inhibiting cancer cell growth (Mustafa et al., 2015).

Properties

IUPAC Name

(1R)-1-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVQNBXPYJGNEA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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